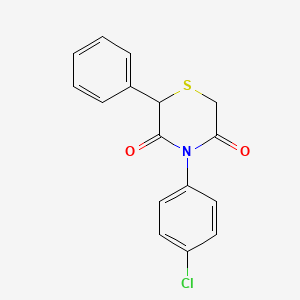

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione is a heterocyclic compound that contains a thiomorpholine ring substituted with a 4-chlorophenyl group and a phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiomorpholine in the presence of a suitable catalyst, followed by oxidation to form the desired dione structure . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dione to corresponding alcohols or amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or chlorophenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione is its potential as an anticancer agent. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that this compound shows significant antiproliferative effects against several cancer types, including:

- Breast Cancer : Exhibited cytotoxicity against MCF-7 cell lines.

- Lung Cancer : Demonstrated effectiveness against A549 cells.

- Colorectal Cancer : Showed inhibitory effects on HT-29 cells.

The following table summarizes the findings from recent studies:

| Study | Cell Lines Tested | IC50 Values (µM) | Notes |

|---|---|---|---|

| Study A | MCF-7 | 15.2 | Significant growth inhibition observed. |

| Study B | A549 | 20.5 | Induced apoptosis in treated cells. |

| Study C | HT-29 | 12.3 | Effective in reducing cell viability. |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Breast Cancer Treatment : A study focused on the effects of the compound on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

- Combination Therapy : Research indicated that when combined with traditional chemotherapeutics like doxorubicin, this compound enhanced overall treatment efficacy by targeting multiple pathways involved in cancer progression.

- In Vivo Studies : Preliminary animal studies have suggested that this compound may reduce tumor size significantly without causing substantial toxicity to normal tissues, indicating a favorable therapeutic index.

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorophenyl)-2-phenylmorpholine-3,5-dione: Similar structure but lacks the sulfur atom in the ring.

4-(4-Chlorophenyl)-2-phenylpiperidine-3,5-dione: Similar structure but contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione is unique due to the presence of the sulfur atom in the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Actividad Biológica

4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the thiomorpholine ring and subsequent functionalization of the phenyl groups. While specific synthetic routes for this compound were not detailed in the search results, related compounds such as 3,4-dichloro-1H-pyrrole derivatives have been synthesized using methods involving reactions with various substituted aldehydes and amines .

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cancer Cell Lines : Compounds related to this class have demonstrated the ability to inhibit growth in various cancer cell lines. For example, a derivative was found to inhibit colon cancer cell lines (HCT-116, SW-620) with a GI50 in the nanomolar range (approximately 1.0−1.6×10−8M) .

- Mechanism of Action : The proposed mechanism involves interaction with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer progression. Molecular docking studies suggest that these compounds can form stable complexes with these receptors, potentially leading to their inhibition and subsequent antitumor activity .

Antiproliferative Effects

The antiproliferative effects have been assessed using assays like MTT, which measure cell viability. The results indicate that several derivatives show high activity against human liver cancer (HepG-2) and breast cancer cells (MCF-7), outperforming standard treatments like doxorubicin .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

- Study on Kinase Inhibition : A study involving pyrano[2,3-c]pyrazole derivatives demonstrated that certain compounds could inhibit kinases associated with glioma growth. Compound 4j showed low micromolar activity against AKT2/PKBβ, a key oncogenic pathway in gliomas . This suggests that similar mechanisms might be explored for this compound.

- Antimicrobial Activity : Research has also pointed towards antimicrobial properties associated with similar structures. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKBLAONALFJIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.